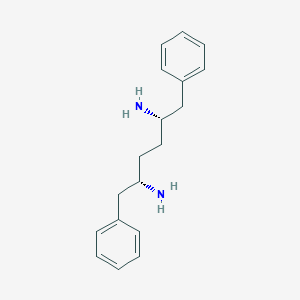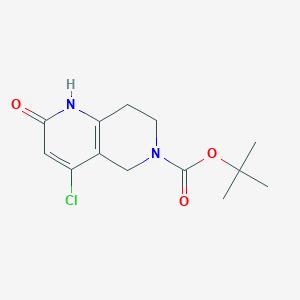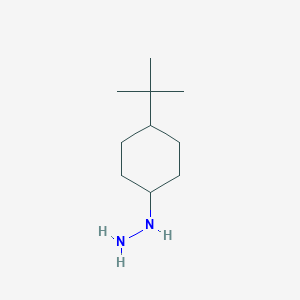![molecular formula C13H17ClN2O2 B11759304 Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-氯-3-甲基苯基)肼-1-亚基丁酸乙酯是一种有机化合物,属于腙类。该化合物以存在腙官能团为特征,腙官能团是肼的衍生物。
准备方法
合成路线和反应条件
2-(2-氯-3-甲基苯基)肼-1-亚基丁酸乙酯的合成通常涉及乙酰乙酸乙酯与2-氯-3-甲基苯肼在酸性或碱性条件下的反应。该反应通过生成腙中间体进行,然后酯化得到最终产物。反应条件,如温度、溶剂和pH值,会显着影响产物的产率和纯度。
工业生产方法
在工业环境中,2-(2-氯-3-甲基苯基)肼-1-亚基丁酸乙酯的生产可能涉及大规模间歇式或连续式工艺。使用优化的反应条件,例如受控的温度和压力,以及催化剂的使用,可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-(2-氯-3-甲基苯基)肼-1-亚基丁酸乙酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化产物。
还原: 还原反应可以将腙基转化为肼或其他还原形式。
取代: 化合物中的氯基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 常用的还原剂包括硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄)。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要生成物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氧化物,而还原可能产生肼衍生物。取代反应可能导致形成各种取代腙。
科学研究应用
2-(2-氯-3-甲基苯基)肼-1-亚基丁酸乙酯在科学研究中具有广泛的应用,包括:
化学: 该化合物用作有机合成中的试剂,以及合成其他腙衍生物的前体。
生物学: 研究其潜在的生物活性,如抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,包括作为各种疾病的药物候选。
工业: 用于开发新材料以及作为医药和农用化学品的中间体。
作用机制
2-(2-氯-3-甲基苯基)肼-1-亚基丁酸乙酯的作用机制涉及其与特定分子靶点和途径的相互作用。化合物中的腙基可以与生物分子中的亲核位点形成共价键,从而导致酶活性的抑制或细胞过程的破坏。该化合物的作用机制可能还涉及活性氧 (ROS) 的生成以及细胞中氧化应激的诱导。
相似化合物的比较
2-(2-氯-3-甲基苯基)肼-1-亚基丁酸乙酯可以与其他类似化合物进行比较,例如:
(Z)-2-氯-2-[2-(4-甲氧基苯基)肼-1-亚基]乙酸乙酯: 该化合物具有类似的腙结构,但在苯环上的取代模式不同。
(2Z)-2-氯-2-[2-(3-氯-2-甲基苯基)肼-1-亚基]乙酸乙酯: 该化合物密切相关,但具有不同的酯部分。
属性
IUPAC Name |
ethyl 2-[(2-chloro-3-methylphenyl)hydrazinylidene]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-10(13(17)18-5-2)15-16-11-8-6-7-9(3)12(11)14/h6-8,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLOFQLMOLLEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=CC=CC(=C1Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
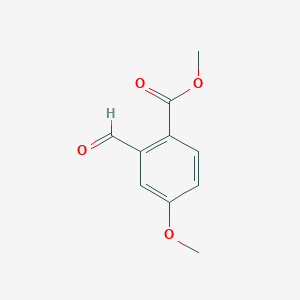

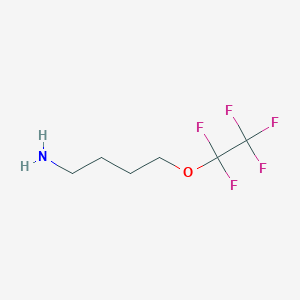
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
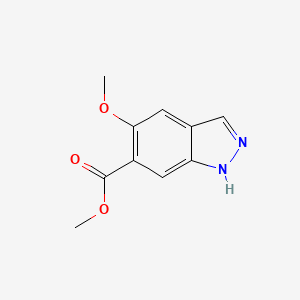
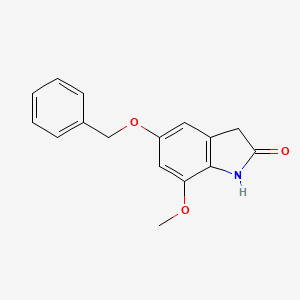
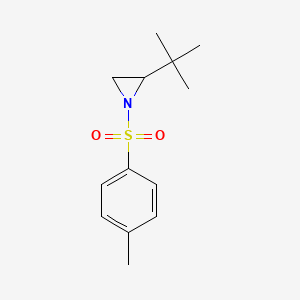
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
